molecular formula C8H15NO2 B2642958 8-Oxa-1-azaspiro[4.5]decan-3-ol CAS No. 1892474-88-2

8-Oxa-1-azaspiro[4.5]decan-3-ol

Katalognummer: B2642958
CAS-Nummer: 1892474-88-2
Molekulargewicht: 157.213
InChI-Schlüssel: VBGNAFFFWRXMFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1-azaspiro[4.5]decan-3-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 8-Oxa-1-azaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

One of the primary applications of 8-Oxa-1-azaspiro[4.5]decan-3-ol is in the treatment of neurological conditions, particularly Alzheimer's disease. Research indicates that derivatives of this compound can act as muscarinic agonists, specifically targeting M1 receptors, which are implicated in cognitive function and memory.

  • Case Study: Muscarinic Agonists for Alzheimer's
    A study synthesized a series of 1-oxa-8-azaspiro[4.5]decanes and evaluated their activity as M1 muscarinic agonists. The compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one demonstrated significant in vitro and in vivo muscarinic activities, showing potential for symptomatic treatment in Alzheimer's patients by ameliorating cognitive deficits induced by scopolamine in animal models .

Pain Management

Another promising application is in pain management, particularly through the modulation of fatty acid amide hydrolase (FAAH) activity. Compounds derived from this compound have been investigated for their analgesic properties.

  • Case Study: FAAH Inhibition
    Research has identified certain derivatives that act as FAAH inhibitors, which may provide relief from acute and chronic pain conditions. These compounds are being evaluated for their efficacy in reducing pain without the side effects commonly associated with traditional analgesics .

Drug Development

The synthesis of this compound and its derivatives is crucial for drug development processes. Innovative synthetic routes have been explored to enhance yield and purity, facilitating the production of chiral compounds necessary for pharmacological studies.

  • Synthetic Methodologies
    Recent advancements include flow chemistry techniques that allow for safer and more efficient synthesis of racemic and chiral forms of the compound. These methods have demonstrated high conversion rates and enantiomeric excess, making them suitable for large-scale production .

Data Table: Summary of Applications

Application AreaCompound DerivativeBiological TargetKey Findings
Neurological Disorders2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorsPotent agonist activity; improves cognitive function in models
Pain ManagementFAAH InhibitorsFAAHReduces acute/chronic pain; potential analgesic without major side effects
Drug DevelopmentChiral 1-Oxa-8-Azaspiro CompoundsVarious pharmacological targetsHigh yield synthesis; scalable methods developed

Wirkmechanismus

The mechanism by which 8-Oxa-1-azaspiro[4.5]decan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-Oxa-4-azaspiro[4.5]decan-3-ol
  • 1-Thia-4-azaspiro[4.5]decan-3-ol

Comparison: 8-Oxa-1-azaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

8-Oxa-1-azaspiro[4.5]decan-3-ol is a spirocyclic compound characterized by its unique structure, which includes both a tetrahydrofuran and a piperidine ring. This compound has garnered attention in various fields of scientific research, particularly due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and it can be represented by the following structural formula:

InChI InChI 1S C8H15NO2 c10 7 5 8 9 6 7 1 3 11 4 2 8 h7 9 10H 1 6H2\text{InChI InChI 1S C8H15NO2 c10 7 5 8 9 6 7 1 3 11 4 2 8 h7 9 10H 1 6H2}

This structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can alter the activity of these targets, leading to various physiological effects. Notably, it has been studied for potential enzyme inhibition and muscarinic receptor agonism , which may have implications for treating conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound exhibit significant inhibition of certain enzymes. For instance, studies have shown that some derivatives act as M1 muscarinic agonists, stimulating phosphoinositide hydrolysis in rat hippocampal slices, suggesting their potential utility in treating cognitive disorders associated with Alzheimer's disease .

Antitumor Activity

Recent studies have also evaluated the antitumor properties of related compounds. For example, a series of 1-Oxa derivatives demonstrated potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, some compounds showed IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong cytotoxic potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundSpirocyclicEnzyme inhibition, potential M1 agonist
1-Oxa-8-azaspiro[4.5]decanSpirocyclicAntitumor activity
1-Thia-4-azaspiro[4.5]decanSpirocyclicAntimicrobial properties

This table highlights the unique biological activities associated with different spirocyclic compounds, emphasizing the potential applications of 8-Oxa derivatives in medicinal chemistry.

Case Study 1: Alzheimer's Disease Treatment

A study focused on the synthesis and evaluation of several 1-Oxa derivatives as M1 muscarinic agonists showed promising results in enhancing cognitive function in animal models. The compounds were designed to mimic muscarone and exhibited selective binding to M1 receptors, leading to improved phosphoinositide signaling pathways .

Case Study 2: Anticancer Research

In another study assessing the anticancer properties of spirocyclic compounds, researchers synthesized a series of 1-Oxa derivatives and tested them against multiple cancer cell lines. The findings revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through specific signaling pathways .

Eigenschaften

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNAFFFWRXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.